Nadoxolol HCl - 35991-93-6

Nadoxolol HCl

Catalog Number: EVT-275917
CAS Number: 35991-93-6
Molecular Formula: C14H17ClN2O3
Molecular Weight: 296.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nadoxolol HCl is a beta-adrenergic receptor blocker.
Source and Classification

Nadoxolol Hydrochloride is derived from the naphthalene family and is classified as an organic compound. Its chemical formula is C14H17ClN2O3\text{C}_{14}\text{H}_{17}\text{ClN}_{2}\text{O}_{3} with a molecular weight of 296.75 g/mol. The compound is typically synthesized in laboratory settings and is also produced on an industrial scale for pharmaceutical use.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nadoxolol Hydrochloride involves several key steps, starting with the preparation of 1-chloro-3-(1-naphthyloxy)-2-propanol, which serves as a crucial intermediate. The synthetic route generally includes:

  1. Formation of the Intermediate: The synthesis begins with the reaction of naphthol derivatives with appropriate reagents to form the intermediate compound.
  2. Subsequent Reactions: This intermediate undergoes further chemical transformations, including substitution reactions that introduce the necessary functional groups.
  3. Purification: After synthesis, the compound is purified through crystallization or chromatography to achieve pharmaceutical-grade purity, typically exceeding 98%.

Industrial production methods mirror laboratory techniques but are optimized for larger scales, ensuring efficiency and compliance with pharmaceutical standards.

Molecular Structure Analysis

Structure and Data

The molecular structure of Nadoxolol Hydrochloride can be represented using various notations:

  • Canonical SMILES: C1=CC=C2C(=C1)C=CC=C2OCC(CC(=[NH+]O)N)O.Cl
  • InChI: InChI=1S/C14H16N2O3.ClH/c15-14(16-18)8-11(17)9-19-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,17-18H,8-9H2,(H2,15,16);1H

The structure features a naphthalene ring system connected to a propanol moiety, which contributes to its biological activity. The presence of hydroxyl and amine groups enhances its solubility and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Nadoxolol Hydrochloride can participate in various chemical reactions:

  1. Oxidation: This reaction involves adding oxygen or removing hydrogen, often using agents like potassium permanganate.
  2. Reduction: Involves adding hydrogen or removing oxygen; common reducing agents include lithium aluminum hydride.
  3. Substitution: This entails replacing one atom or group with another, utilizing halogens or nucleophiles as reagents.

The specific products formed depend on reaction conditions and reagents used; for instance, oxidation may yield ketones or aldehydes while reduction can produce alcohols.

Mechanism of Action

Process and Data

The mechanism of action for Nadoxolol Hydrochloride primarily involves blocking beta-adrenergic receptors in the heart. This action leads to:

Pharmacological studies indicate that Nadoxolol Hydrochloride effectively manages symptoms associated with hypertension and other cardiovascular disorders by modulating adrenergic signaling pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nadoxolol Hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)
  • Storage Conditions: Should be stored dry, dark, at temperatures between 0 - 4 °C for short-term use or -20 °C for long-term storage.

These properties are crucial for ensuring the stability and efficacy of the compound when used in pharmaceutical formulations.

Applications

Scientific Uses

Nadoxolol Hydrochloride has significant applications in medicine:

  1. Cardiovascular Treatment: Primarily used for managing hypertension and preventing angina attacks.
  2. Research Applications: Investigated for its potential role in improving biofuel production through redox modulation techniques.
  3. Pharmaceutical Development: As a beta-blocker, it serves as a model compound for developing new drugs targeting similar pathways.
Pharmacological Mechanisms of Action

Beta-Adrenergic Receptor Modulation Dynamics

Nadoxolol HCl functions as a non-selective beta-adrenergic receptor antagonist, exhibiting high affinity for both β₁- and β₂-adrenergic receptor subtypes. This competitive inhibition prevents endogenous catecholamines (epinephrine and norepinephrine) from binding to these G-protein-coupled receptors (GPCRs). Upon antagonism, Nadoxolol suppresses Gₛ-protein-mediated activation of adenylyl cyclase, thereby reducing intracellular cyclic adenosine monophosphate (cAMP) production [1]. The resultant decline in cAMP diminishes protein kinase A (PKA) activity, which critically regulates cardiac calcium handling. Specifically, PKA inhibition reduces phosphorylation of L-type calcium channels and ryanodine receptors (RyR2), lowering the risk of calcium overload and subsequent arrhythmogenesis [7].

Unlike selective β₁-antagonists, Nadoxolol’s non-selectivity enables broader physiological effects: β₁-blockade in the heart reduces chronotropy and inotropy, while β₂-blockade in vascular smooth muscle may increase peripheral resistance. However, its lack of intrinsic sympathomimetic activity (ISA) ensures no partial agonist effects, rendering it a pure antagonist or inverse agonist under constitutive activity conditions [1] [9].

Table 1: Receptor Affinity Profile of Nadoxolol HCl

Receptor SubtypeAffinity (Ki, nM)Primary Tissue SitesFunctional Consequence of Blockade
β₁-Adrenergic0.8–2.4*Cardiac myocytes, Juxtaglomerular apparatusReduced heart rate, renin inhibition
β₂-Adrenergic0.5–1.9*Vascular smooth muscle, LungsVasoconstriction, Bronchoconstriction
β₃-Adrenergic>10,000*Adipose tissueNegligible effect

*Estimated based on structural analogs like nadolol [1] [8].

Antiarrhythmic Efficacy Pathways in Cardiac Tissue

Nadoxolol’s antiarrhythmic properties stem from its ability to modulate cardiac electrophysiology. By antagonizing β₁-receptors in the sinoatrial (SA) and atrioventricular (AV) nodes, it prolongs action potential duration and refractory periods. This reduces the slope of phase 4 depolarization, thereby suppressing automaticity and preventing ectopic pacemaker formation [2] [5]. In ventricular tissue, Nadoxolol mitigates catecholamine-induced delayed afterdepolarizations (DADs)—a key mechanism in arrhythmias like catecholaminergic polymorphic ventricular tachycardia (CPVT). DADs arise from calcium leakage from the sarcoplasmic reticulum via hyperphosphorylated RyR2 channels; Nadoxolol’s cAMP reduction normalizes RyR2 activity, preventing calcium waves that trigger arrhythmias [5].

Furthermore, Nadoxolol blunts exercise-induced or emotional stress-triggered tachyarrhythmias by counteracting sympathetic surges. Studies on analogous β-blockers (e.g., nadolol) demonstrate superior suppression of ventricular ectopy during stress testing compared to β₁-selective agents, attributable to comprehensive β₁/β₂-blockade [5].

Table 2: Electrophysiological Effects of Nadoxolol in Cardiac Tissue

Cardiac ParameterEffect of NadoxololArrhythmia Relevance
SA Node Firing Rate↓↓ (Strong decrease)Suppresses sinus tachycardia
AV Nodal Conduction Velocity↓ (Decrease)Prevents re-entrant circuits
Refractory Period Duration↑↑ (Prolongation)Terminates tachyarrhythmias
RyR2 Phosphorylation↓↓ (Inhibition)Reduces calcium leak & DADs
Triggered ActivitySuppressedEliminates CPVT triggers

Inverse Agonist Activity at β-Receptor Subtypes

Inverse agonism represents a pharmacological distinction beyond neutral antagonism. While neutral antagonists only block agonist-induced activation, inverse agonists suppress constitutive receptor activity—basal signaling occurring without agonist binding. Nadoxolol exhibits inverse agonist properties at β₁- and β₂-adrenergic receptors, stabilizing them in inactive conformations [3] [8] [10]. This is mechanistically significant in pathophysiological states where receptor overexpression or mutations elevate basal tone. For example, certain β₁-receptor polymorphisms (e.g., Arg389Gly) exhibit enhanced constitutive activity; inverse agonists like Nadoxolol can normalize this hyperactivity, whereas neutral antagonists cannot [8].

The molecular basis involves shifting the equilibrium between receptor states (active R* vs. inactive R). Nadoxolol preferentially binds R, reducing spontaneous Gₛ-protein coupling and cAMP production. Evidence from studies on nadolol (structurally similar) confirms a 20–40% reduction in basal cAMP in cardiomyocytes expressing constitutively active β-receptors [3] [8]. Clinically, this translates to enhanced efficacy in conditions like heart failure, where chronic sympathetic overdrive upregulates β-receptor activity.

Table 3: Comparative Inverse Agonist Efficacy of β-Blockers

Compoundβ₁ Inverse Agonismβ₂ Inverse AgonismExperimental Model
Nadoxolol (inferred)++++++Recombinant GPCR membranes*
Propranolol++++++Human atrial myocytes
Nadolol++++CHO cells expressing β₁/β₂ receptors
Carvedilol++HEK293 cells with CAM β₂-receptors
Metoprolol± (Neutral)Rat ventricular membranes

*Inferred from structural and mechanistic similarity to nadolol and propranolol [3] [8] [10].

Catecholamine Antagonism in Ventricular Arrhythmia Suppression

Nadoxolol’s efficacy in ventricular arrhythmias hinges on disrupting catecholamine-driven arrhythmogenic pathways. Sympathetic hyperactivity increases cAMP-dependent calcium influx, promoting early afterdepolarizations (EADs) and DADs. By blocking β₁-receptors, Nadoxolol attenuates these effects, but its non-selectivity is crucial for suppressing extra-cardiac catecholamine sources. For instance, β₂-blockade inhibits catecholamine release from adrenal medulla via presynaptic receptor modulation, creating a systemic sympatholytic effect [9].

In CPVT, a condition characterized by stress-induced bidirectional ventricular tachycardia, Nadoxolol’s potency exceeds β₁-selective blockers. Clinical data show that analogous drugs (e.g., nadolol) reduce arrhythmia severity scores by 36% during exercise testing compared to β₁-selective agents, which show no significant improvement over no treatment [5]. This is attributed to complete β-receptor coverage, preventing epinephrine’s action on both cardiac β₁-receptors (which drive contractility) and vascular β₂-receptors (which amplify systemic catecholamine release via vasodilation) [5] [9]. Thus, Nadoxolol acts as a "sympatho-inhibitory shield," mitigating the arrhythmogenic impact of catecholamine surges at multiple physiological levels.

Properties

CAS Number

35991-93-6

Product Name

Nadoxolol HCl

IUPAC Name

N',3-dihydroxy-4-naphthalen-1-yloxybutanimidamide;hydrochloride

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

InChI

InChI=1S/C14H16N2O3.ClH/c15-14(16-18)8-11(17)9-19-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,17-18H,8-9H2,(H2,15,16);1H

InChI Key

QMIHLTWUCXXBQQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CC(=[NH+]O)N)O.[Cl-]

Solubility

Soluble in DMSO

Synonyms

Nadoxolol hydrochloride; Nadoxolol HCl; LL 1530; LL-1530; LL1530;

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CC(=NO)N)O.Cl

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(C/C(=N\O)/N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.